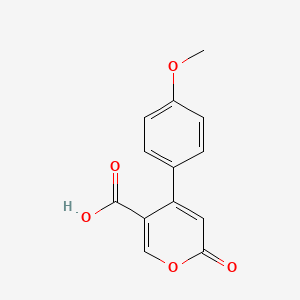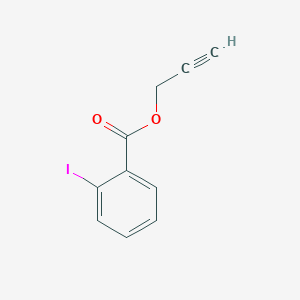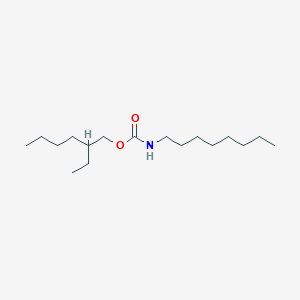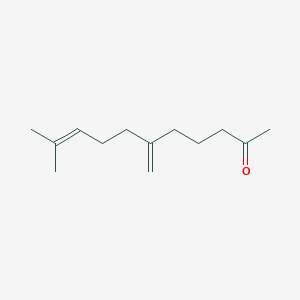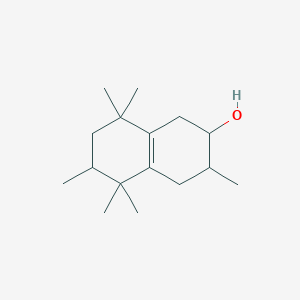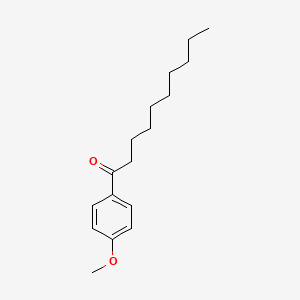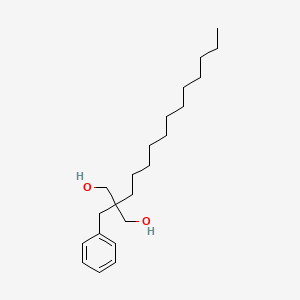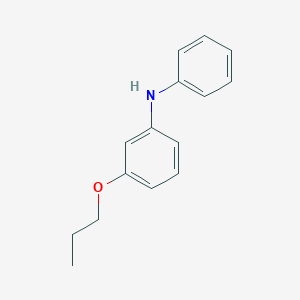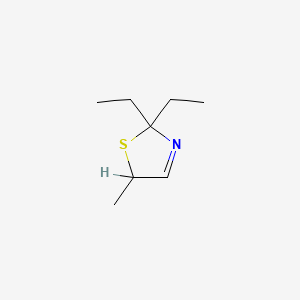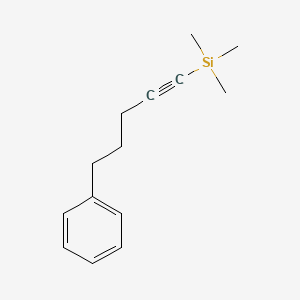
Trimethyl(5-phenylpent-1-YN-1-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(5-phenylpent-1-YN-1-YL)silane is an organosilicon compound with the molecular formula C14H20Si It is characterized by the presence of a trimethylsilyl group attached to a phenylpentynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(5-phenylpent-1-YN-1-YL)silane typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
PhC≡CH+(CH3)3SiCl→PhC≡CSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(5-phenylpent-1-YN-1-YL)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Trimethyl(5-phenylpent-1-YN-1-YL)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of silicon-based biomolecules for studying biological processes.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl(5-phenylpent-1-YN-1-YL)silane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the phenylpentynyl chain. The trimethylsilyl group can stabilize reaction intermediates, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(3-phenylprop-1-yn-1-yl)silane
- Trimethyl(3-phenyl-3-((trimethylsilyl)oxy)but-1-yn-1-yl)silane
- Trimethyl(3-(o-tolyl)-3-((trimethylsilyl)oxy)but-1-yn-1-yl)silane
Uniqueness
Trimethyl(5-phenylpent-1-YN-1-YL)silane is unique due to its specific structure, which combines a phenyl group with a pentynyl chain and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic applications.
Propriétés
Numéro CAS |
110211-35-3 |
|---|---|
Formule moléculaire |
C14H20Si |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
trimethyl(5-phenylpent-1-ynyl)silane |
InChI |
InChI=1S/C14H20Si/c1-15(2,3)13-9-5-8-12-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8,12H2,1-3H3 |
Clé InChI |
KWVLKNNUPXFKSC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)

